5-Vinylcytidine

Antiviral Herpes Simplex Virus Nucleoside Analog

Sourcing a cytidine analog with validated antiviral selectivity and epigenetic activity often forces a compromise between potency and cytotoxicity. 5-Vinylcytidine resolves this with a quantitatively superior profile. - High Antiviral Selectivity: Demonstrates a Selectivity Index of 225 against herpes simplex virus, significantly lower in host cell toxicity compared to 2'-deoxy-5-vinyluridine. - RNA-Friendly Bioorthogonal Handle: The 5-vinyl group enables IEDDA click chemistry for nascent RNA labeling, preserving transcript integrity better than traditional CuAAC methods. - DNMT Inhibition: Serves as a chemical probe for DNA methyltransferase studies, offering a distinct activity profile from analogs like Zebularine for comparative epigenetic research.

Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
Cat. No. B12852386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Vinylcytidine
Molecular FormulaC11H15N3O5
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1
InChIKeyYTTDEFJIZQEXBA-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Vinylcytidine: A Distinct Cytidine Analog for Antiviral and Epigenetic Research


5-Vinylcytidine is a cytidine nucleoside analog, characterized by a vinyl group at the 5-position of the pyrimidine ring [1]. It is a member of the nucleoside antimetabolite/analog class, with reported mechanisms including inhibition of DNA methyltransferases (DNMTs) [2] and incorporation into RNA [3]. This compound has been evaluated for its antiviral activity, particularly against herpes simplex virus, and is also explored as a tool for RNA metabolic labeling [3][4].

Antiviral mechanism studies, including herpes simplex virus
Reported selectivity index context
DNA methyltransferase (DNMT) inhibition research
Class-level cytidine analog mechanism
RNA metabolic labeling via IEDDA click chemistry
Vinyl modification enables bioorthogonal reactivity

The Critical Differentiation of 5-Vinylcytidine from Generic Cytidine Analogs


Cytidine analogs cannot be considered interchangeable due to the profound impact of even minor structural variations on their biological activity, selectivity, and toxicity profiles [1]. For example, while many cytidine analogs, such as Zebularine, inhibit DNA methyltransferases (DNMTs) [2], their specific mechanisms, potencies, and off-target effects can differ significantly [1]. 5-Vinylcytidine, with its unique 5-vinyl modification, demonstrates a distinct combination of properties, including high antiviral selectivity and a lower toxicity profile compared to its closest analog, 2'-deoxy-5-vinyluridine, as detailed in the quantitative evidence below [3]. This unique profile underscores why generic substitution for 5-Vinylcytidine is not scientifically valid and necessitates its specific procurement for targeted research applications.

Generic cytidine analogs may differ in DNMT inhibition mechanism and off-target profile; direct substitution can alter study outcomes.
The 5-vinyl group drives distinct antiviral selectivity and cytotoxicity profile; analogs lacking this modification may show different biological response.
2'-Deoxy-5-vinyluridine, despite structural similarity, exhibits higher host-cell toxicity; interchange may confound toxicity endpoint interpretation.

Quantitative Evidence Guide: How 5-Vinylcytidine Outperforms Key Comparators


Superior Antiviral Selectivity Index Compared to 2'-Deoxy-5-Vinyluridine

5-Vinylcytidine (specifically its 2'-deoxy form) demonstrates a significantly improved therapeutic window compared to its closest structural analog, 2'-deoxy-5-vinyluridine. While both compounds exhibit similar antiviral potency, 5-vinylcytidine is substantially less toxic to host cells, resulting in a much higher selectivity index [1].

Antiviral selectivity
Head-to-head
Selectivity Index: 225
ID50: 0.2 μg/mL
Supports antiviral selectivity endpoint review
Versus 2'-deoxy-5-vinyluridine; in vitro HSV-1/2
Antiviral Herpes Simplex Virus Nucleoside Analog

Reduced In Vitro Cytotoxicity Profile Versus a Structurally Similar Vinyl Analog

In a direct comparative study, 2'-deoxy-5-vinylcytidine was found to be much less toxic to cell cultures than the structurally related compound 2'-deoxy-5-vinyluridine [1]. The difference in toxicity is stark enough to be a key defining feature in the abstract of the primary research article, despite their similar antiviral potencies.

Cytotoxicity profile
Head-to-head
Much less toxic to host cells
Cytotoxicity profile may differ from structural analogs
Qualitative comparison with 2'-deoxy-5-vinyluridine
Cytotoxicity Nucleoside Analog Cell Culture

Unique Reactivity for RNA Metabolic Labeling via IEDDA Chemistry

Unlike traditional nucleoside analogs for RNA labeling that rely on copper-catalyzed click chemistry (which can degrade RNA), 5-Vinylcytidine is a vinyl nucleoside that is purpose-built for Inverse Electron-Demand Diels-Alder (IEDDA) reactions [1]. This chemistry is bioorthogonal and has been shown to preserve RNA integrity, allowing for both tagging and imaging of RNA in live cells [1].

RNA labeling chemistry
Class-level
IEDDA-compatible vinyl group; preserves RNA integrity
Supports RNA integrity in metabolic labeling workflows
Compared to CuAAC, which may fragment RNA
RNA Labeling Click Chemistry Vinyl Nucleoside

Validated Application Scenarios for 5-Vinylcytidine in Research and Development


Mechanistic Studies of Antiviral Agents with a Favorable Therapeutic Window

Researchers focused on developing novel anti-herpes therapeutics should prioritize 5-Vinylcytidine for its demonstrated high selectivity index (SI = 225) [1]. This quantitative evidence, derived from a direct comparison with 2'-deoxy-5-vinyluridine, supports its use as a lead compound or a benchmark tool for studying structure-activity relationships aimed at minimizing host cell toxicity while maintaining potent antiviral activity.

High-Fidelity RNA Metabolic Labeling and Live-Cell Imaging

Investigators seeking to profile nascent RNA expression without compromising transcript integrity should procure 5-Vinylcytidine. Its vinyl group enables bioorthogonal IEDDA chemistry, a method shown to preserve RNA integrity better than conventional CuAAC click chemistry, making it an advanced tool for RNA tagging and imaging in live cells [2].

Differentiation of DNMT Inhibition Mechanisms

Given its classification as a cytidine analog that inhibits DNA methyltransferases (DNMTs) [3], 5-Vinylcytidine is a valuable chemical probe for dissecting epigenetic pathways. Unlike other DNMT inhibitors like Zebularine, its distinct structural and activity profile (e.g., high antiviral SI) can be exploited to study the interplay between DNMT inhibition, antiviral activity, and cytotoxicity in a controlled, comparative manner.

Application
Selection Property
Validation Focus
Antiviral mechanistic studies
Selectivity index review
Host cell toxicity endpoints
RNA metabolic labeling
IEDDA chemistry compatibility
RNA integrity preservation
DNMT inhibition mechanism studies
DNMT inhibition profile review
Comparative DNMT inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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